molecular formula C15H18N2O3S B2988596 Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422526-40-7

Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Cat. No.: B2988596
CAS No.: 422526-40-7
M. Wt: 306.38
InChI Key: CXEWFFVLIMXJTD-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a 3-methylbutyl group at position 3, a sulfanylidene moiety at position 2, a ketone at position 4, and a methyl ester at position 5. The quinazoline scaffold is known for its biological relevance, particularly in medicinal chemistry, where derivatives often exhibit antimicrobial, anticancer, or kinase-inhibitory activities . Structural characterization of such compounds typically employs X-ray crystallography, utilizing software like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9(2)6-7-17-13(18)11-5-4-10(14(19)20-3)8-12(11)16-15(17)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEWFFVLIMXJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate typically involves multi-step organic reactionsKey reagents often include sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The process typically includes steps like purification through recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce the sulfanylidene group to a thiol or other derivatives.

    Substitution: Common in modifying the quinazoline core or the ester group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Hypothetical Data Table for Comparative Analysis

Property Target Compound 4-Oxo-quinazoline Analogue 2-Thioxoquinazoline
Molecular Weight ~320 g/mol (estimated) ~290 g/mol ~305 g/mol
Hydrogen Bonds C=S···H-N (predicted) N-H···O=C C=S···H-N
LogP (Lipophilicity) ~3.5 (estimated) ~2.8 ~3.2
Crystallization Solvent Ethanol (hypothetical) Dichloromethane Methanol

Biological Activity

Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_3\text{S}

This compound features a quinazoline core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action is believed to involve DNA intercalation and disruption of cell cycle progression.

Case Study: Antiproliferative Effects

In a comparative study, this compound was tested against human pancreatic adenocarcinoma cell lines. The results indicated an IC50 value of approximately 0.051 µM against BxPC-3 and 0.066 µM against Panc-1 cells, highlighting its potent antiproliferative effects compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.004 mg/mL0.008 mg/mL
Escherichia coli0.03 mg/mL0.06 mg/mL
Enterobacter cloacae0.002 mg/mL0.004 mg/mL

This table summarizes the antimicrobial efficacy observed in various studies, with notable potency exceeding that of traditional antibiotics like ampicillin .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The flat structure facilitates intercalation into DNA, disrupting replication.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell death.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing proliferation.

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